molecular formula C10H11NO3 B082719 2,3-Dihydro-2,2-dimethyl-7-nitrobenzofuran CAS No. 13414-55-6

2,3-Dihydro-2,2-dimethyl-7-nitrobenzofuran

Cat. No.: B082719
CAS No.: 13414-55-6
M. Wt: 193.2 g/mol
InChI Key: ZQZNLPNVEXRNNG-UHFFFAOYSA-N
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Description

2,3-Dihydro-2,2-dimethyl-7-nitrobenzofuran is a chemical compound with the molecular formula C10H11NO3 It is a derivative of benzofuran, characterized by the presence of a nitro group at the 7th position and two methyl groups at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2,2-dimethyl-7-nitrobenzofuran typically involves the cyclization of 6-(2-methallyl)-2-nitrophenol. This reaction is carried out in the presence of acetic acid and heat

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2,2-dimethyl-7-nitrobenzofuran can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 7-amino-2,3-dihydro-2,2-dimethylbenzofuran .

Scientific Research Applications

2,3-Dihydro-2,2-dimethyl-7-nitrobenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2,2-dimethyl-7-nitrobenzofuran involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the nitro group and the dimethyl groups, which confer specific chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,2-dimethyl-7-nitro-3H-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-10(2)6-7-4-3-5-8(11(12)13)9(7)14-10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZNLPNVEXRNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065438
Record name Benzofuran, 2,3-dihydro-2,2-dimethyl-7-nitro-
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Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13414-55-6
Record name 2,3-Dihydro-2,2-dimethyl-7-nitrobenzofuran
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,3-Dihydro-2,2-dimethyl-7-nitrobenzofuran
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Record name Benzofuran, 2,3-dihydro-2,2-dimethyl-7-nitro-
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Record name Benzofuran, 2,3-dihydro-2,2-dimethyl-7-nitro-
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Record name 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran
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Record name 2,3-DIHYDRO-2,2-DIMETHYL-7-NITROBENZOFURAN
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Synthesis routes and methods

Procedure details

Carbofuran is a commercially available material. It is manufactured by the simultaneous thermal rearrangement and cyclization of 1-methallyloxy-2-nitrobenzene to form 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran, which is then reduced to the amine, then diazotized and converted to 2,3-dihydro-2,2-dimethylbenzofuran-7-ol, and then esterified with methyl isocyanate. In an alternative procedure, 2-methallyloxyphenol is thermally rearranged and cyclized to form 2,3-dihydro-2,2-dimethylbenzofuran-7-ol, which is then treated simultaneously with methyl isocyanate and triethylamine. The starting material 2-methallyloxyphenol can be prepared by reacting catechol with potassium carbonate and potassium iodide in dry acetone under a nitrogen atmosphere. Further particulars of each of these procedures will be readily apparent to those skilled in the art.
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